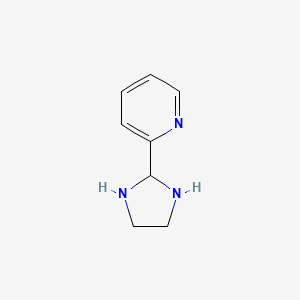

2-(Imidazolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

98114-03-5 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-imidazolidin-2-ylpyridine |

InChI |

InChI=1S/C8H11N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8,10-11H,5-6H2 |

InChI Key |

LVKGVBMEMFLZDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Thematic Importance of Imidazolidine and Pyridine Hybrid Heterocycles in Contemporary Chemical Synthesis and Catalysis

The fusion of imidazolidine (B613845) and pyridine (B92270) rings into a single molecular framework gives rise to a unique set of properties that are highly sought after in chemical synthesis and catalysis. The imidazolidine ring, a saturated five-membered heterocycle containing two nitrogen atoms, provides a flexible yet stereochemically defined backbone. This is often crucial for inducing chirality in asymmetric reactions. The pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, contributes rigidity, electronic tunability, and strong metal-coordinating capabilities. researchgate.netwikipedia.orgjscimedcentral.com

The combination of these two motifs in compounds like 2-(Imidazolidin-2-yl)pyridine results in a bidentate ligand capable of forming stable chelate complexes with a variety of transition metals. researchgate.net The nitrogen atoms of both the imidazolidine and pyridine rings can coordinate to a metal center, creating a robust and well-defined catalytic environment. This structural arrangement is pivotal in asymmetric catalysis, where the precise spatial orientation of substrates around the metal center dictates the stereochemical outcome of the reaction.

Overview of Research Trajectories Centered on 2 Imidazolidin 2 Yl Pyridine Derivatives

Research efforts focused on 2-(Imidazolidin-2-yl)pyridine and its derivatives have largely concentrated on their application as chiral ligands in a range of catalytic asymmetric reactions. These investigations have explored the synthesis of various substituted analogs to fine-tune the steric and electronic properties of the resulting metal complexes, thereby optimizing their catalytic performance.

A significant area of research involves the use of these ligands in copper-catalyzed reactions, such as the asymmetric Henry (nitroaldol) reaction. researchgate.net For instance, C2-symmetric diimine ligands derived from imidazolidine-pyridine scaffolds have demonstrated effectiveness in the Cu(II)-catalyzed enantioselective Henry reactions between nitromethane (B149229) and various aldehydes, achieving good yields and high enantiomeric excesses. researchgate.net

Furthermore, the development of tripodal imidazoline-pyridine ligands has been explored for use in copper catalysis. These self-supported catalysts can be readily recovered and reused, showcasing the potential for developing more sustainable catalytic systems. researchgate.net Beyond copper, these ligands have also been investigated in palladium-catalyzed asymmetric allylic substitutions, yielding products with excellent enantiomeric excess. researchgate.net

Foundational Principles of Ligand Design Incorporating 2 Imidazolidin 2 Yl Pyridine Motifs

Direct Synthetic Approaches to this compound Core Structures

The direct construction of the this compound core, more broadly represented by the related and extensively studied imidazo[1,2-a]pyridine (B132010) system, involves several key strategies, including condensation reactions, annulation, and oxidative coupling. These methods provide access to a wide array of substituted derivatives.

Condensation Reactions for Imidazolidine Ring Formation

Condensation reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyridines, which share a fused heterocyclic system with the target compound. These reactions typically involve the coupling of a 2-aminopyridine (B139424) with a suitable partner containing a two-carbon unit that can cyclize to form the imidazole (B134444) or imidazolidine ring.

A prevalent method involves the reaction of 2-aminopyridines with α-haloketones, a classic approach that leads to the formation of the imidazo[1,2-a]pyridine ring system. organic-chemistry.org Variations of this include one-pot, three-component reactions where a 2-aminopyridine, an aldehyde, and an isonitrile are reacted together, often under microwave irradiation, to produce 3-aminoimidazo[1,2-a]pyridine derivatives in high yields. bio-conferences.org

Another notable condensation strategy employs propylphosphonic anhydride (B1165640) (T3P) to facilitate the in situ oxidation of alcohols and subsequent cyclocondensation with 2-aminopyridine and isocyanides. bio-conferences.org This method highlights the versatility of modern reagents in streamlining synthetic pathways. Furthermore, the use of aqueous micellar media with a Cu(II)-ascorbate catalyst for a domino A³-coupling reaction of 2-aminopyridines, aldehydes, and alkynes provides an environmentally friendly route to these structures. acs.org The reaction is believed to proceed through the formation of a condensation product between the 2-aminopyridine and the aldehyde within the hydrophobic core of the micelle, which then undergoes a copper-catalyzed cycloisomerization with the alkyne. acs.org

| Reactants | Reagents/Catalysts | Product Type | Reference |

| 2-Aminopyridine, Aldehyde, Isonitrile | Microwave | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |

| 2-Aminopyridine, Alcohol, Isocyanide | Propylphosphonic anhydride (T3P), DMSO | Imidazo[1,2-a]pyridine | bio-conferences.org |

| 2-Aminopyridine, Aldehyde, Alkyne | CuSO₄, Sodium ascorbate, SDS (micellar) | Imidazo[1,2-a]pyridine | acs.org |

| 2-Aminopyridines, β-Keto esters | Bis(acetyloxy)(phenyl)-λ³-iodane, BF₃·OEt₂ | Imidazo[1,2-a]pyridine-3-carboxylates | researchgate.net |

Annulation Strategies for Pyridine-Imidazolidine Construction

Annulation strategies offer another powerful avenue for constructing the fused pyridine-imidazolidine ring system. These methods often involve the formation of multiple bonds in a single synthetic operation, leading to rapid increases in molecular complexity. While direct examples for this compound are less common, the principles can be extrapolated from related heterocyclic constructions.

For instance, cycloaddition and annulation strategies are highly efficient for building multisubstituted pyrrolidines, a related five-membered heterocycle. rsc.org These strategies, which include 1,3-dipolar cycloadditions and formal [3+2] cycloadditions, are prized for their atom economy and stereoselectivity. rsc.org A bio-inspired synthesis of pyritide A2 showcases the power of an aza-Diels-Alder reaction to construct a substituted pyridine ring from an amino acid precursor, which could conceptually be adapted for imidazolidine-containing targets. nih.gov This approach involves the condensation of an α,β-diketoester with an amidrazone to form a 1,2,4-triazine, which then undergoes an aza-Diels-Alder reaction to yield the pyridine core. nih.gov

A notable annulation-induced reaction involves the C-H activation and annulation at a 1,2,4-triazole (B32235) motif attached to a pyridine directing group. This unique transformation leads to the formation of unsymmetrically substituted 2,2'-dipyridylamines through an N-N bond-cleaving ring-opening reaction. researchgate.net

Oxidative Coupling Reactions in Imidazopyridine Synthesis

Oxidative coupling reactions have emerged as a highly effective method for the synthesis of imidazo[1,2-a]pyridines. These reactions typically involve the formation of C-N bonds through an oxidative process, often catalyzed by a metal or mediated by an oxidizing agent.

A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides a mild and efficient route to imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org Mechanistic studies suggest this latter reaction may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

Metal-free oxidative coupling approaches have also been developed. For example, the reaction of 2-aminopyridines with nitroalkenes in the presence of iodine and hydrogen peroxide leads to the formation of 3-nitroimidazo[1,2-a]pyridines. acs.org The proposed mechanism involves a Michael addition followed by iodination, intramolecular nucleophilic substitution, and subsequent oxidation. acs.org Another metal-free method utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant for a double C-N coupling. acs.org

A one-pot strategy for converting lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines uses 2-aminopyridine as the nitrogen source, with Pd/C as a catalyst and iodine as a promoter. nih.gov This transformation involves a cascade of reactions including C-O bond cleavage, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling. nih.gov

| Reactants | Reagents/Catalysts/Oxidants | Product Type | Reference |

| 2-Aminopyridines, Acetophenones | CuI, Aerobic conditions | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Pyridines, Ketoxime acetates | Copper(I) catalyst, Aerobic conditions | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridines, Nitroalkenes | Iodine, Hydrogen peroxide | 3-Nitroimidazo[1,2-a]pyridines | acs.org |

| Lignin β-O-4 models, 2-Aminopyridine | Pd/C, Iodine | Imidazo[1,2-a]pyridines | nih.gov |

Asymmetric Synthesis of Chiral 2-(Pyridin-2-yl)imidazolidin-4-one Ligands

The development of chiral ligands is crucial for asymmetric catalysis. The 2-(pyridin-2-yl)imidazolidin-4-one scaffold represents a valuable class of chiral ligands, and their asymmetric synthesis is a key area of research.

Stereoselective Preparation of Substituted 2-(Pyridin-2-yl)imidazolidin-4-one Derivatives

The stereoselective preparation of substituted 2-(pyridin-2-yl)imidazolidin-4-one derivatives often relies on the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the newly formed stereocenters. While specific literature on the synthesis of 2-(pyridin-2-yl)imidazolidin-4-ones is sparse, related asymmetric syntheses of similar heterocyclic structures provide valuable insights.

For example, the asymmetric synthesis of 2-(2-pyridyl)aziridines has been achieved with good diastereoselectivity through the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary, (S)-valinol. nih.gov This highlights the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. The development of stereoselective processes for preparing substituted polycyclic pyridone derivatives, where an intramolecular cyclization reaction's stereochemistry is controlled, also demonstrates advanced strategies for achieving high enantioselectivity. google.com

Control of Relative and Absolute Configurations in Chiral Ligand Synthesis

Controlling both the relative and absolute configuration is paramount in the synthesis of effective chiral ligands. This is often achieved through substrate control, where the inherent chirality of the starting material dictates the stereochemistry of the product, or through catalyst control, where a chiral catalyst directs the formation of a specific stereoisomer.

The synthesis of chiral-at-iridium complexes via a Pd-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction showcases a kinetic resolution strategy to obtain optically active complexes with high selectivity. chemrxiv.org This principle of kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is a powerful tool for accessing enantiopure compounds.

In the context of 2-(pyridin-2-yl)imidazolidin-4-one synthesis, one could envision a strategy starting from a chiral amino acid, which would provide the stereocenter for the imidazolidinone ring. Subsequent cyclization with a pyridine-containing electrophile would then lead to the desired chiral ligand. The relative stereochemistry between the substituent on the imidazolidinone ring and the pyridine group could potentially be controlled by the reaction conditions and the nature of the substituents.

Derivatization of this compound and Related Scaffolds

The functionalization of the this compound core and its related structures is a key area of research, enabling the synthesis of molecules with tailored properties. These derivatization strategies allow for the introduction of various functional groups and the construction of more complex molecular systems.

Synthesis of N-(2-Pyridyl)imidazolidin-2-one and Imidazolidine-2-thione Analogs

The synthesis of N-(2-pyridyl)imidazolidin-2-one and its thione counterpart represents a fundamental transformation of the basic imidazolidine structure, creating valuable bidentate ligands. These compounds can be further modified, for instance, through N-acylation, N-benzylation, or sulfonylation to produce a variety of derivatives. researchgate.netresearchgate.net The sulfur atom in the thione analogs is considered essential for the optimal activity in certain biological contexts. scispace.com

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of imidazolidine-based structures. One effective method involves the reaction of 2-imidazolidinone with 2-iodopyridine (B156620) in the presence of a copper(I) iodide (CuI) catalyst, N,N'-dimethylethylenediamine as a ligand, and potassium carbonate (K₂CO₃) as a base. This specific N-heteroarylation is used to prepare bidentate N-(2-pyridyl)imidazolidin-2-one and tridentate 1,3-bis(2-pyridyl)imidazolidin-2-one ligands. nih.gov

The scope of this methodology extends to the N-arylation of 2-imidazolines with various aryl iodides, which can be achieved under inexpensive, "ligand-free" conditions using a copper catalyst. nih.gov These reactions tolerate a wide array of functional groups, including halides and esters, and are also applicable to pyridine substrates. nih.gov Furthermore, copper-catalyzed reactions of aziridines with isocyanates provide an alternative route to substituted imidazolidinones. frontiersin.org

| Reactants | Catalyst/Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Imidazolidinone, 2-Iodopyridine | CuI, N,N'-dimethylethylenediamine, K₂CO₃ | n-BuOH, 100 °C | N-(2-Pyridyl)imidazolidin-2-one | nih.gov |

| 2-Imidazolines, Aryl Iodides | Copper Catalyst | "Ligand-free" | N-Aryl-2-imidazolines | nih.gov |

| Aziridine, Isocyanate | Copper Catalyst | - | Substituted Imidazolidinone | frontiersin.org |

An alternative to metal-catalyzed routes is the α-ureidation reaction. Small libraries of 1-(2-pyridyl)imidazolidin-2-one derivatives can be prepared from substituted pyridine N-oxides and 2-chloro-4,5-dihydroimidazole. nih.gov This reaction proceeds via an α-ureation mechanism, which has been studied theoretically using quantum chemical calculations. nih.gov

The conversion of the imidazolidin-2-one carbonyl group to a thiocarbonyl to form imidazolidine-2-thione analogs is a critical transformation. This can be accomplished through the selective thionation of 2-imidazolinium halides. nih.gov Other established thionation methods include the use of reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.govfrontiersin.org For instance, N3-methylated imidazolidin-4-ones can be converted to their corresponding thione analogs using P₄S₁₀. nih.gov The synthesis of imidazolidine-2-thione itself can be achieved by reacting ethylenediamine (B42938) with carbon disulfide. scispace.com

Creation of Tridentate 2,2'-(Pyridine-2,6-diyl)-bis(imidazolidin-4-one) Ligands

While numerous tridentate ligands based on a central pyridine ring are known, such as those containing bis(imino)pyridine or 2,6-bis(benzimidazol-2-yl)pyridine units, specific synthetic methodologies for 2,2'-(pyridine-2,6-diyl)-bis(imidazolidin-4-one) were not identified in the surveyed literature. researchgate.netsigmaaldrich.com The synthesis of related structures often involves the reaction of 2,6-dihalopyridines with appropriate nucleophiles. google.comgoogle.com

Generation of N-Acyl-N'-(2-pyridyl)imidazolidin-2-one Species

N-Acyl-N'-(2-pyridyl)imidazolidin-2-ones are synthesized to create ligands with varied electronic and steric properties for coordination chemistry. These compounds can be prepared by reacting N-(2-pyridyl)imidazolidin-2-ones with various acyl chlorides. researchgate.netmdpi.com This acylation is also a key step in creating more complex structures, such as asymmetric di-acylthioureas, by further reacting mono-acylated imidazolidin-2-thiones with a second, different acyl chloride. mdpi.com The resulting N-acyl derivatives, alongside N-(2-pyridyl)imidazolidin-2-ones and their thione analogs, have been used to synthesize a range of mono- and binuclear copper(II) complexes. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| N-(2-pyridyl)imidazolidin-2-ones | Acyl Chlorides | N-acyl-N'-(2-pyridyl)imidazolidin-2-ones | researchgate.net |

| 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one | Benzoyl chloride, toluenesulfonyl chloride | N3-benzylation, N3-sulfonylation derivatives | researchgate.net |

| Imidazolidine-2-thione | Acyl Chlorides (via Vilsmeier adducts) | Mono- and di-acylated imidazolidine-2-thiones | mdpi.com |

Fabrication of Polymeric and Macrocyclic Architectures Incorporating Imidazolidine-Pyridine Units

The imidazolidine-pyridine motif serves as a building block for constructing larger, well-defined molecular architectures. Linear oligomers composed of alternating 2,6-disubstituted pyridine and N,N'-disubstituted imidazolidin-2-one units have been synthesized with high efficiency. polimi.it

Key synthetic strategies for these architectures include:

Sodium hydride-mediated condensation: This method is used to react N-(tert-butyl)imidazolidin-2-one with 2,6-difluoropyridine (B73466) or its longer-chain analogs to produce oligomers like IPI, IPIPI, and IPIPIPI (where 'I' is imidazolidin-2-one and 'P' is pyridine). The tert-butyl protecting group can be easily removed with acid. polimi.it

Caesium fluoride-catalyzed interaction: This approach facilitates the sequential building of longer chains. For example, a protected IPI unit can react with a functionalized pyridine to form IPIPIPI, which can then be further reacted with 2,6-difluoropyridine to yield a nine-unit linear polymer. polimi.it

Alternative routes: Other explored, though sometimes less successful, methods include reacting 2,6-diaminopyridine (B39239) with 2-chloroethyl isocyanate followed by cyclization to form an IPI structure. polimi.it

These methods provide a pathway to both linear and macrocyclic ligands containing the alternating pyridine and imidazolidin-2-one units, demonstrating the utility of the core scaffold in supramolecular chemistry. polimi.it

Innovations in Green Chemistry Protocols for Heterocycle Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound and its related structures, several innovative protocols have been developed that align with these principles. These methods offer significant advantages over traditional synthetic routes, which often rely on harsh reaction conditions, toxic solvents, and complex purification procedures.

Key green chemistry innovations applicable to the synthesis of the 2-(pyridin-2-yl)imidazoline scaffold include the use of microwave irradiation, solvent-free reaction conditions, and the development of one-pot multicomponent reactions. These approaches not only contribute to a more sustainable chemical practice but also frequently result in higher yields, shorter reaction times, and simpler product isolation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 2-imidazolines, which includes the this compound structure, microwave irradiation has been shown to be highly effective. The preparation of 2-imidazolines can be achieved through the cyclization of nitriles with ethylenediamine. researchgate.net Applying microwave energy in solvent-free conditions can lead to high yields of the desired 2-imidazoline products within very short reaction times. researchgate.net This method avoids the need for conventional heating, which is often energy-intensive and time-consuming. The direct interaction of microwave energy with the polar molecules in the reaction mixture allows for rapid and uniform heating, often enhancing reaction rates and product selectivity. This approach is particularly advantageous for preparing libraries of derivatives for screening purposes. researchgate.net

Furthermore, microwave assistance has been successfully employed in various one-pot, multicomponent reactions to build complex heterocyclic systems, including derivatives of imidazo[1,2-a]pyridines. rsc.orgnih.gov These protocols, which often use environmentally benign solvents like ethanol (B145695) or are performed under solvent-free conditions, highlight the versatility of microwave energy as a green tool. rsc.orgnih.gov For instance, a metal-free, three-component reaction of 2-aminopyridines, arylglyoxals, and dicarbonyls under microwave irradiation produces a variety of substituted imidazo[1,2-a]pyridines efficiently without generating harmful by-products. rsc.org

Solvent-Free and Catalyst-Free Innovations

Eliminating solvents from chemical reactions is a primary goal of green chemistry, as solvents constitute a major portion of chemical waste. Solvent-free synthesis, often performed using techniques like grinding or neat reaction conditions, simplifies processes, reduces costs, and minimizes environmental pollution. scirp.org A convenient and environmentally friendly "grindstone" method has been developed for the one-pot synthesis of imidazolidine-2-thiones and hydantoins from benzils and urea (B33335) or thiourea (B124793) derivatives. scirp.org This approach is characterized by short reaction times, excellent yields, and simple purification, avoiding the use of hazardous solvents. scirp.org

Similarly, catalyst-free systems represent a significant advancement. An efficient and sustainable catalyst-free synthesis of imidazo[1,2-a]pyridines has been reported using a deep eutectic solvent based on choline (B1196258) chloride. nih.gov This method offers an environmentally benign and biodegradable reaction medium, easy purification, and methodological simplicity. While this example pertains to a fused ring system, the underlying principle of using green solvents to circumvent the need for traditional, often metallic, catalysts is broadly applicable.

Electrochemical and Ultrasound-Assisted Methods

Electrosynthesis offers a green alternative to conventional redox reactions by replacing chemical oxidants and reductants with electricity. An electrochemical method for the synthesis of imidazo[1,2-a]pyridines from ketones and 2-aminopyridines has been developed. rsc.org This reaction proceeds in a simple undivided cell using low-toxicity ethanol as the solvent and avoids the need for external oxidants, exhibiting high atom economy. rsc.org

Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. A metal-free, ultrasound-assisted C-H functionalization of ketones has been used to synthesize imidazo[1,2-a]pyridines in water, a green solvent. organic-chemistry.org This method is noted for its mild conditions and broad functional-group compatibility. organic-chemistry.org These innovative energy sources provide sustainable pathways for constructing pyridine-based heterocycles.

The table below summarizes key findings from research into green synthetic protocols relevant to the formation of pyridine-containing imidazole and imidazolidine heterocycles.

Table 1: Research Findings in Green Synthesis of Pyridine-Based Heterocycles

| Methodology | Key Features | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction, high yield | Nitriles, Ethylenediamine | 2-Imidazolines | researchgate.net |

| Microwave-Assisted Synthesis | One-pot, metal-free, short reaction time | 2-Aminopyridines, Arylglyoxals | Imidazo[1,2-a]pyridines | rsc.org |

| Solvent-Free Grinding | One-pot, rapid, excellent yields | Benzils, Urea/Thiourea | Imidazolidine-2-thiones/Hydantoins | scirp.org |

| Electrochemical Synthesis | Avoids external oxidants, high atom economy | Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines | rsc.org |

| Ultrasound-Assisted Synthesis | Metal-free, reaction in water | Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridines | organic-chemistry.org |

Principles of Ligand Design and Coordination Modes

The strategic combination of a pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, and an imidazolidine ring, a saturated five-membered ring with two nitrogen atoms, results in a bifunctional ligand. This fusion creates a molecule with both a π-accepting pyridine moiety and a σ-donating saturated amine function, allowing for versatile coordination behavior with metal ions.

The most common coordination mode for this compound and its analogues, such as N-(2-pyridyl)imidazolidin-2-ones, is as a bidentate ligand. Coordination typically occurs through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazolidine ring to form a stable five-membered chelate ring with a metal center. In coordination compounds, derivatives like N-(2-pyridyl)imidazolidin-2-one adopt a cis configuration to facilitate this O,N-chelation. researchgate.net This bidentate chelation is a recurring motif in the formation of mononuclear and polynuclear metal complexes. For instance, ligands like 1-(isoquinolin-3-yl)imidazolidin-2-one, an analogue, readily form bidentate N,O-chelates with copper(II). nih.gov

While inherently bidentate, the this compound framework can be chemically modified to create tridentate ligands. A key strategy involves the reaction of bidentate precursors under specific conditions. For example, bidentate copper(II) complexes of 1-(pyridin-2-yl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazepin-5(6H)-one, when treated with an excess of copper(II) ions in the presence of water, can undergo hydrolysis and rearrangement. This process yields complexes of tridentate N¹-[1-(pyridin-2-yl)imidazolidin-2-ylidene]ethane-1,2-diamine ligands. researchgate.net In these resulting complexes, the ligand coordinates to the metal center through the pyridine nitrogen, the imine nitrogen of the original imidazolidine ring, and a nitrogen atom from the newly formed ethylenediamine moiety. This N,N,N-tridentate coordination often leads to specific geometries, such as meridional arrangement in octahedral complexes, significantly influencing the chemical and physical properties of the resulting metal complex. mdpi.com

The saturated imidazolidine ring of 2-(pyridin-2-yl)imidazolidine derivatives serves as a direct precursor to N-Heterocyclic Carbenes (NHCs), a ubiquitous class of ancillary ligands in modern chemistry. beilstein-journals.org The synthesis of the NHC precursor, an imidazolinium salt, is a critical step. researchgate.net This transformation is typically achieved through a multi-step process.

The general synthetic strategy involves:

Condensation: Reaction of a 1,2-diamine with an aldehyde (like glyoxal) and two equivalents of a primary amine or aniline (B41778) derivative. beilstein-journals.orgbeilstein-journals.org

Cyclization: The resulting diimine intermediate is then cyclized. For saturated (imidazolinium) salts, the diimine is first reduced to a diamine, which is then cyclized with a C1 source like triethyl orthoformate. researchgate.net A common method for forming the imidazolium (B1220033) salt involves cyclizing a diazabutadiene intermediate with paraformaldehyde and a proton source. beilstein-journals.orgbeilstein-journals.org

Salt Formation: The cyclization typically occurs in the presence of an acid (e.g., HCl, HBF₄) to yield the stable imidazolinium salt, such as 1,3-dimesitylimidazolinium chloride (SIMes·HCl) or 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride (SIPr·HCl). researchgate.netnih.gov

Once the pyridyl-substituted imidazolinium salt is prepared, the corresponding NHC can be generated by deprotonation of the C2-proton using a strong base. beilstein-journals.org These pyridyl-functionalized NHCs are of interest as they combine the strong σ-donating properties of the carbene with an additional potential coordination site at the pyridine nitrogen, enabling the formation of pincer-type or other polydentate ligand complexes.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its analogues often involves straightforward reactions between the ligand and a metal salt in a suitable solvent. The resulting complexes exhibit diverse structures and coordination geometries, which are definitively characterized by techniques such as single-crystal X-ray diffraction.

A variety of mono- and binuclear copper(II) complexes have been synthesized using N-(2-pyridyl)imidazolidin-2-ones and their thione analogues as ligands. nih.gov These complexes are typically prepared by reacting the corresponding ligand with copper(II) chloride at ambient temperature in solvents like methanol (B129727) or dimethylformamide (DMF). nih.govnih.gov

The stoichiometry of the reactants and the specific substituents on the ligand can direct the synthesis towards different structural outcomes. nih.gov

Mononuclear Complexes: Ligands such as 1,3-bis(4-methyl-2-pyridyl)imidazolidin-2-one can react with copper(II) chloride to form five-coordinate mononuclear complexes, where the central copper atom is chelated by the bidentate organic ligand and further coordinated to two chloride ions and a water molecule. nih.gov

Binuclear Complexes: The use of ligands like 1,3-bis(2-pyridyl)imidazolidin-2-one can lead to the formation of binuclear di-μ-chloro copper(II) complexes. In these structures, two copper centers are bridged by two chloride ions, and each copper atom is also coordinated to one bidentate organic ligand. nih.gov

The choice of solvent can also influence the final product. For instance, using DMF as a solvent has been shown to have a positive effect on the purity and isolation of the desired copper(II) complexes. nih.gov

For example, the X-ray analysis of a binuclear complex formed from 1-acetyl-3-(2-pyridyl)imidazolidin-2-one and copper(II) chloride revealed a five-coordinate, square-pyramidal geometry for each copper(II) ion. nih.gov The central copper atom is displaced from the basal plane—formed by the pyridyl nitrogen, the exocyclic oxygen of the ligand, and two bridging chloride atoms—towards the apical position.

The table below presents selected crystallographic data for a representative mononuclear copper(II) complex with a 2-(pyridin-2-yl)imidazolidin-2-one analogue, illustrating the type of detailed structural information obtained from these studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈Cl₂CuN₄O₂ |

| Formula Weight | 448.77 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.635(2) |

| b (Å) | 15.700(3) |

| c (Å) | 13.195(3) |

| β (°) | 101.99(3) |

| Volume (ų) | 1748.1(7) |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| Cu-O(1) | 2.000(3) |

| Cu-N(1) | 2.016(3) |

| Cu-Cl(1) | 2.251(1) |

| Cu-Cl(2) | 2.261(1) |

| Cu-O(2) [water] | 2.336(3) |

| Selected Bond Angles (°) | |

| O(1)-Cu-N(1) | 82.6(1) |

| O(1)-Cu-Cl(1) | 170.8(1) |

| N(1)-Cu-Cl(1) | 94.7(1) |

| O(1)-Cu-Cl(2) | 92.7(1) |

| N(1)-Cu-Cl(2) | 168.1(1) |

| Cl(1)-Cu-Cl(2) | 95.59(5) |

This structural data confirms a distorted square-pyramidal coordination environment around the copper(II) ion, defined by the two ligand donor atoms (O, N) and two chloride ions in the basal plane, with a water molecule in the apical position. nih.gov Such detailed characterization is crucial for understanding the structure-property relationships in these coordination compounds.

Copper(II) Complexes of 2-(Pyridin-2-yl)imidazolidin-4-one and Analogues

Influence of Ligand Substitution on Coordination Environment

The coordination environment of metal complexes derived from this compound and its analogues is highly sensitive to substitutions on the ligand framework. These modifications can be broadly categorized into changes in steric bulk and electronic properties, both of which profoundly impact the resulting complex's structure, stability, and reactivity.

Electronic Effects: The electronic nature of substituents on the pyridine or imidazole ring directly influences the ligand's donor capacity. In iron porphyrin systems, for instance, the stability of the complex is tied to the basicity of the coordinating pyridine ligand. For ferric (Fe³⁺) porphyrins, stability increases with the ligand's basicity and its capacity to donate electron density to the electron-poor metal center. nih.gov Conversely, for the more electron-rich ferrous (Fe²⁺) porphyrin, greater stability is achieved with pyridine ligands bearing electron-withdrawing groups, which can accept electron density from the metal via π-bonding. nih.gov This trend is also observed in dinuclear ruthenium(II) complexes, where aryl substituents on an ancillary arylazopyridine ligand modulate the degree of electronic coupling between the metal centers. rsc.org

Anion Effects: The choice of counter-ion or anionic ligand can also play a crucial role in determining the final structure. In a series of cadmium(II) complexes with 2-(pyrazin-2-yl)-1H-benzimidazole, the use of different cadmium halides (CdCl₂, CdBr₂, CdI₂) resulted in complexes with different nuclearities and structures, ranging from a 1D coordination polymer to discrete mononuclear species. This highlights that the radius of the anion is a significant factor in directing the supramolecular architecture. researchgate.net

Palladium Complexes Incorporating Imidazolidin-2-ylidene Ligands

Palladium complexes featuring pyridine-imidazolidine and related frameworks are of significant interest. The ligand 1-(2-pyridyl)imidazo[1,5-a]pyridine and its derivatives act as bidentate N,N-donors, coordinating to Pd(II) centers through the pyridyl nitrogen and the pyridine-like nitrogen of the imidazo[1,5-a]pyridine (B1214698) group. rsc.org This chelation leads to the formation of stable complexes with general formulas such as [Pd(Lⁿ)Cl₂], [Pd(Lⁿ)(OAc)₂], and [Pd(Lⁿ)(CH₃)Cl]. rsc.org X-ray diffraction studies on complexes like [Pd(L²)(CH₃)Cl] have confirmed this square-planar coordination geometry. rsc.org Furthermore, palladium complexes bearing chiral ammonium-phosphine hybrid ligands have been utilized in the asymmetric [3+2] annulation reactions to synthesize chiral imidazolidines, showcasing the application of such complexes in catalysis. rsc.org

Ruthenium Complexes with Pyridine-Imidazolidine Frameworks

The pyridine-imidazolidine framework and its analogues form stable complexes with ruthenium in various oxidation states. Bidentate ligands derived from imidazo[4,5-f] rsc.orgnih.govphenanthroline react with ruthenium precursors to form Ru(II) complexes such as [(bpy)₂Ru(IL-2)]³⁺ (where bpy is 2,2'-bipyridine). rsc.org These complexes have been fully characterized by methods including ¹H NMR, ¹³C NMR, and X-ray crystallography. rsc.org

Ruthenium complexes with related ligands like 2-pyridin-2-yl-1H-benzimidazole have been synthesized in Ru(II), Ru(III), and mixed Ru(III/IV) oxidation states. nih.gov The resulting geometries are highly dependent on the metal's oxidation state; for example, a Ru(II) complex adopted a "four-legged piano-stool" geometry, while the Ru(III) and Ru(III/IV) complexes showed distorted octahedral coordination. nih.gov Similarly, (arene)ruthenium(II) complexes of the type [Ru(η⁶-p-cymene)(N^N)Cl]⁺, where N^N is a substituted pyridine-quinoline ligand, exhibit a characteristic three-legged piano-stool geometry, as confirmed by single-crystal X-ray diffraction. mdpi.com The versatility of this framework is also seen in (arene)Ru complexes with imidazolin-2-imine and imidazolidin-2-imine ligands. epfl.ch

Vanadium Complexes and Ligand Effects on Coordination

Vanadium complexes incorporating pyridine- and imidazole-type ligands have been explored, often motivated by their potential biological activities. mdpi.commdpi.com In a series of vanadyl (VO²⁺) complexes, ligands containing a pyridine-2-yl-methylene group were found to act as neutral bidentate ligands, coordinating through the azomethine nitrogen and a carbonyl group. jocpr.com Magnetic and electronic spectral data for these VO(II) complexes consistently point towards a square pyramidal geometry. jocpr.com The specific nature of the ligand framework is crucial; complexation with organic ligands like flavonoids can reduce the toxicity of vanadium ions while enhancing their biological efficacy. nih.gov The stability and function of these complexes are directly tied to the coordination environment created by the ligand. jocpr.comnih.gov

Coordination with Other Transition Metals (e.g., Iron, Manganese, Cobalt, Nickel, Zinc, Cadmium, Platinum)

The this compound scaffold and its derivatives coordinate with a broad spectrum of other transition metals, forming complexes with diverse structures and properties.

Iron : Iron(II) readily forms complexes with tridentate ligands like 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine. nih.govresearchgate.net The resulting [Fe(L)₂]²⁺ complexes are typically six-coordinate with a distorted geometry and can exhibit temperature-dependent spin-crossover behavior. nih.govresearchgate.net

Manganese : Mn(II) complexes have been synthesized with bipyridyl-(imidazole)n ligands, where the ligands can adopt either tridentate or tetradentate coordination modes depending on the number of imidazole donors. nih.gov X-ray diffraction has been used to characterize these varied structures. nih.gov Other Mn(II) complexes with related hydrazone ligands have been assigned an octahedral geometry. researchgate.net

Cobalt : Cobalt(II) forms complexes with related pyridine-thiazoline ligands, resulting in a distorted octahedral geometry where the metal is coordinated to thiazoline (B8809763) and imino nitrogens, as well as an oxygen atom from a nitrate (B79036) group and a water molecule. nih.govnih.govscispace.com With larger pyridine-based macrocyclic ligands, Co(II) can form complexes with geometries that are intermediate between octahedral and trigonal prismatic. rsc.org

Nickel : Nickel(II) complexes with pyridine and related hydrazone ligands have been synthesized, and an octahedral geometry is commonly assigned based on spectroscopic and magnetic data. researchgate.netjscimedcentral.com

Zinc : Zinc(II) complexes with imidazo[1,2-a]pyridin-2-ylacetate feature a five-coordinate zinc ion with an N₂O₃ donor set, resulting in a distorted trigonal-bipyramidal geometry. researchgate.netdoc88.com Other zinc(II) complexes with related 2-(N-tosylaminobenzylidene)-2'-iminoalkylpyridinato ligands have also been reported. google.com

Cadmium : Cadmium(II) forms a variety of complexes depending on the specific ligand and the counter-ion used. With 2-(pyrazin-2-yl)-1H-benzimidazole, the structure can be mononuclear or a coordination polymer. researchgate.net With other imidazole-based ligands, Cd(II) has been shown to form zero-dimensional mononuclear structures as well as infinite one-dimensional chains.

Platinum : Platinum(II) forms square-planar complexes with 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands, analogous to those formed with palladium. rsc.org These complexes have general formulas such as [Pt(Lⁿ)Cl₂] and [Pt(Lⁿ)(CH₃)Cl], and their structures have been confirmed by X-ray analysis. rsc.org

Spectroscopic Characterization Techniques for Complex Analysis (e.g., NMR, IR, UV-Vis)

A combination of spectroscopic techniques is essential for the characterization of metal complexes containing the this compound framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the ligand framework within diamagnetic complexes. rsc.orgrsc.org Upon coordination to a metal center, shifts in the signals of protons and carbons near the donor atoms provide evidence of the metal-ligand interaction. For instance, detailed mono- and bi-dimensional ¹H NMR studies have been crucial in characterizing Pd(II) and Pt(II) complexes. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as the ν(C=N) stretching frequency of the imine or imidazole group, often shift upon complexation. nih.gov This shift is a direct indication that the nitrogen atom is involved in bonding with the metal. The appearance of new bands in the far-IR region can also be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, further confirming coordination. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions. mdpi.com Upon complexation, these bands may shift, and new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear. mdpi.comias.ac.in This technique is also valuable for studying the stability of complexes in solution over time and for investigating their electrochemical properties through spectroelectrochemical methods. rsc.orgnih.gov

Below is a table summarizing typical spectroscopic data for related complexes.

| Technique | Ligand/Complex Type | Key Observation | Wavenumber/Wavelength | Reference |

| IR | Hydrazone Ligand | ν(C=N) stretch | 1665–1600 cm⁻¹ | nih.gov |

| IR | Metal-Hydrazone Complex | Shift in ν(C=N) | Varies | nih.gov |

| IR | Metal-Pyridine Complex | New ν(M-N) band | ~500 cm⁻¹ | mdpi.com |

| IR | Metal-Oxide Complex | New ν(M-O) band | ~400 cm⁻¹ | mdpi.com |

| UV-Vis | Schiff Base Ligand | π–π* and n–π* transitions | 264, 322, 357 nm | mdpi.com |

| UV-Vis | Metal-Schiff Base Complex | Shifted ligand bands | Varies | mdpi.com |

| UV-Vis | Ru(II)-Ru(III) Mixed-Valence | IVCT Transition | ~1900 nm | rsc.org |

{"answer":"### 4. Catalytic Applications of this compound-Based Metal Complexes \n\nMetal complexes incorporating this compound and its derivatives have emerged as versatile and highly effective catalysts in a range of organic transformations. These ligands, featuring a unique combination of a pyridine ring and a saturated five-membered imidazolidine ring, offer a tunable steric and electronic environment around the metal center. This adaptability has been instrumental in achieving high levels of stereocontrol in asymmetric catalysis and in promoting challenging bond-forming reactions.\n\n### 4.1. Asymmetric Catalysis for Enantioselective Transformations \n\nThe chiral variants of this compound ligands have been extensively explored in asymmetric catalysis, where the goal is to selectively produce one of two enantiomeric products. The strategic placement of substituents on the imidazolidine ring allows for the creation of a well-defined chiral pocket around the metal, which dictates the stereochemical outcome of the reaction.\n\n#### 4.1.1. Highly Enantioselective Henry (Nitroaldol) Reactions \n\nCopper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands have proven to be exceptionally effective catalysts for the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. acs.orgnih.govacs.org These reactions often proceed with high yields and excellent enantioselectivities. acs.orgnih.govacs.org\n\n##### 4.1.1.1. Correlation of Ligand Stereochemistry with Enantiomeric Excess \n\nA clear and direct relationship has been established between the stereochemistry of the 2-(pyridin-2-yl)imidazolidin-4-one ligand and the enantiomeric excess (ee) of the resulting nitroaldol product. acs.orgnih.govnih.gov Specifically, the relative configuration of substituents on the imidazolidin-4-one (B167674) ring is a primary determinant of the product's chirality. nih.govnih.gov\n\nResearch has shown that copper(II) complexes with ligands having an anti arrangement of substituents on the imidazolidin-4-one ring consistently lead to high enantioselectivities, often in the range of 91-96% ee. acs.orgnih.gov In contrast, when the corresponding syn diastereomer of the ligand is used, a dramatic decrease in enantioselectivity is observed, with ee values dropping to 25-27%. acs.orgnih.gov This pronounced difference underscores the critical role of the ligand's three-dimensional structure in creating an effective chiral environment for the catalytic reaction.\n\nFurther studies with tridentate ligands, where two chiral imidazolidine-4-one units are attached to a central pyridine ring, have reinforced this correlation. nih.govbeilstein-archives.org Ligands with a trans configuration at the imidazolidine rings yield the (R)-enantiomer of the nitroaldol product with high ee (up to 96%), while ligands with a cis configuration produce the (S)-enantiomer, also with high enantioselectivity (up to 97% ee). nih.govresearchgate.net\n\n\n\n##### 4.1.1.2. Computational Modeling of Catalytic Transition States and Induction Mechanisms \n\nComputational studies, while not extensively detailed in the provided search results, are alluded to through the rationalization of the observed stereochemical outcomes. The proposed transition state models suggest that the specific arrangement of the ligand around the copper(II) center creates a chiral pocket that preferentially accommodates one of the prochiral faces of the aldehyde substrate. beilstein-archives.org The steric hindrance imposed by the substituents on the imidazolidine ring effectively shields one face of the coordinated aldehyde, directing the incoming nucleophile (the nitronate anion) to the other face, thus leading to the observed enantioselectivity. beilstein-archives.orgcapes.gov.br\n\nThe differing enantioselectivities between the cis and trans configured ligands can be explained by the distinct shapes of the chiral pockets they form upon coordination to the metal ion. nih.govresearchgate.net These models provide a plausible explanation for the consistent and predictable relationship between the ligand's stereochemistry and the product's enantiomeric excess. nih.govresearchgate.net\n\n#### 4.1.2. Asymmetric Aldol (B89426) Reactions Catalyzed by Derivatives \n\nDerivatives of this compound have also found application in catalyzing asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgnih.gov While the primary focus of many studies has been on the Henry reaction, the versatility of these ligand systems extends to the stereoselective addition of enolates to aldehydes. wikipedia.orgnih.gov\n\nFor instance, a "proline-type" ligand, where the imidazolidin-4-one ring is formally replaced by a pyrrolidine (B122466) ring, has been successfully employed in asymmetric aldol reactions. nih.gov Copper(II) complexes of this ligand have demonstrated the ability to produce aldol products with enantioselectivities reaching up to 91% ee under optimized conditions. nih.gov This highlights the modularity of the ligand structure, where modifications can be made to tailor the catalyst for different types of asymmetric transformations.\n\n#### 4.1.3. Exploration of Other Asymmetric Synthetic Methodologies \n\nThe utility of this compound-based ligands extends beyond Henry and aldol reactions. A notable example is their application in catalytic asymmetric [3+2] cycloadditions. A C2-symmetric bis(imidazolidine)pyridine (PyBidine) ligand, when complexed with copper(II) triflate, has been shown to be a highly effective catalyst for the endo-selective reaction between imino esters and nitroalkenes. capes.gov.br In this transformation, the imidazolidine rings act as "chiral fences," effectively shielding two quadrants around the metal center and leading to the formation of the cycloadducts with up to 99% ee. capes.gov.br\n\nThese findings underscore the broad potential of this ligand class in the development of new asymmetric synthetic methods.\n\n### 4.2. Applications in Cross-Coupling and C-H Activation Reactions \n\nWhile the primary focus of the research on this compound ligands has been in the realm of asymmetric catalysis, there is emerging evidence of their utility in other important areas of organometallic chemistry, such as cross-coupling and C-H activation reactions.\n\nImidazolylsulfonates, which share the imidazole core structure, have been shown to be effective electrophilic partners in palladium-catalyzed cross-coupling reactions, serving as a practical alternative to triflates. nih.gov Although this does not directly involve this compound as a ligand, it points to the general utility of the imidazole moiety in such transformations.\n\nMore directly, the broader class of imino-pyridine ligands, to which this compound belongs, has been used in various catalytic applications. For example, imino-pyridine nickel(II) complexes have been employed as catalysts for the transfer hydrogenation of ketones. researchgate.net Furthermore, imidazo[1,2-a]pyridines, which are structurally related, have been the subject of intense research in the context of C-H functionalization, a field that seeks to directly convert C-H bonds into new functional groups. rsc.org Transition metal catalysis has been a key driver in the development of methods for the site-selective functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org\n\nWhile specific examples of this compound itself in cross-coupling and C-H activation are not extensively detailed in the provided results, the successful application of structurally related ligands suggests a promising avenue for future research and development in these areas.\n\nTable of Compounds \n\n| Compound Name |\n| --- |\n| this compound |\n| 2-(Pyridin-2-yl)imidazolidin-4-one |\n| Copper(II) acetate (B1210297) |\n| Copper(II) triflate |\n| Imino esters |\n| Nitroalkenes |\n| Imidazolylsulfonates |\n| Triflate |\n| Imino-pyridine |\n| Imidazo[1,2-a]pyridine |\n\n"}

Catalytic Applications of 2 Imidazolidin 2 Yl Pyridine Based Metal Complexes

Applications in Cross-Coupling and C-H Activation Reactions

Direct C-H Bond Arylation Utilizing Palladium-Imidazolidin-2-ylidene Catalysts

Direct C-H bond arylation has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium catalysts are at the forefront of this field. A practical method for the selective C2-arylation of N-substituted indoles has been developed using a palladium catalyst. nih.gov This process demonstrates good yields and high functional group tolerance with low catalyst loadings. nih.gov The investigation highlighted two competing reactions: the desired cross-coupling and the formation of biphenyl. nih.gov A kinetic model was developed to understand and optimize the reaction conditions, a strategy that may be applicable to other catalytic cross-coupling processes. nih.gov While the broader context of palladium-catalyzed C-H arylation is well-established, specific applications utilizing palladium complexes directly bearing the 2-(imidazolidin-2-yl)pyridine ligand are a continuing area of research. The related palladium-catalyzed direct (het)arylation of benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netresearchgate.netthiadiazole) with bromo(iodo)arenes and -thiophenes has been shown to be an effective method for creating 4-mono- and 4,8-di(het)arylated products. nih.gov

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Complexes of this compound and its derivatives are effective catalysts for a variety of other crucial bond-forming reactions.

Henry Reaction: Copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-one and its thione analogue have proven to be highly effective and enantioselective catalysts for the asymmetric Henry reaction, which forms a new carbon-carbon bond. researchgate.net These reactions, which couple aldehydes with nitromethane (B149229), produce valuable β-nitro alcohols. researchgate.net The stereochemistry of the ligand dictates the configuration of the product alcohol, with cis-ligands affording the S-enantiomer and trans-ligands yielding the R-enantiomer, achieving enantiomeric excesses up to 97% and 96%, respectively. researchgate.net

Diamination Reactions: Palladium(II) catalysis has enabled the intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas to produce chiral imidazolidin-2-ones. mdpi.com This reaction, which forms two new carbon-nitrogen bonds, proceeds with high yields and excellent enantioselectivities under mild conditions, facilitated by a chiral pyridine-oxazoline ligand. mdpi.com

The table below summarizes the performance of a copper(II) catalyst in the asymmetric Henry reaction.

| Aldehyde | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| Various | Methanol (B129727) | up to 85 | up to 86 | researchgate.net |

Catalysis in Polymerization Processes (e.g., Ethylene (B1197577) (Co)polymerization)

Metal complexes incorporating the this compound framework or its analogues are active catalysts in polymerization reactions. Titanium and zirconium complexes supported by dipyridyl pyrrolide (DPP) ligands, when activated with alkyl aluminum reagents, catalyze the polymerization of ethylene. researchgate.net

Similarly, iron(II) and cobalt(II) complexes bearing a polydentate nitrogen ligand that combines 2,6-bis(imino)pyridine and (imino)pyridine motifs are effective for the oligomerization of ethylene to form α-olefins upon activation with methylaluminoxane (B55162) (MAO). researchgate.net The productivity and product distribution depend on the specific metal center. researchgate.net Furthermore, titanium and vanadium catalysts featuring oxazoline-based ligands, such as 2-(1,3-oxazolin-2-yl)pyridine, have been successfully employed for the copolymerization of ethylene and norbornene. nih.gov

Hydrogenation and Transfer Hydrogenation Reactions Mediated by Complexes

Complexes based on the this compound motif are efficient mediators of hydrogenation and transfer hydrogenation reactions, which are fundamental processes for the reduction of unsaturated functional groups.

Ruthenium(II) complexes containing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand have demonstrated high catalytic activity for the transfer hydrogenation of various ketones. researchgate.net Using isopropyl alcohol as the hydrogen source, these catalysts can achieve substrate conversions of up to 99%. researchgate.net

Iron(II) complexes with (pyridyl)imine ligands have also been explored as catalysts for the transfer hydrogenation of ketones. bohrium.com These systems show moderate catalytic activity. bohrium.com In a related context, iridium complexes with pyridine-imidazolidinyl ligands have been used for the chemoselective transfer hydrogenation of the C=C bond in α,β-unsaturated ketones, utilizing formic acid as the hydrogen donor. bohrium.com The general utility of transition metal complexes, including those of rhodium, ruthenium, and iridium, with bidentate diamine and aminoalcohol ligands for the transfer hydrogenation of ketones and imines is well-recognized. google.com

Below is a table showing the efficiency of a Ruthenium(II) catalyst in ketone transfer hydrogenation.

| Substrate | Catalyst Loading (mol%) | Conversion (%) | TOF (h⁻¹) | Reference |

| Ketones | 0.1 | up to 99 | 356,400 | researchgate.net |

Strategies for Heterogenized and Supported Catalytic Systems

To enhance catalyst stability, reusability, and ease of separation, significant effort has been directed towards the immobilization of homogeneous catalysts onto solid supports.

Polymeric supports are a cornerstone of catalyst heterogenization. The support is not merely a passive scaffold but can significantly influence the reaction environment and catalytic performance. researchgate.net Copper complexes with 2-(pyridine-2-yl)imidazolidine-4-thione have been immobilized by grafting onto a JandaJelt polymeric resin. researchgate.net The resulting supported catalyst exhibited higher activity in asymmetric Henry reactions compared to its homogeneous counterpart, an effect attributed to site-isolation on the polymer matrix which can reduce catalyst deactivation through dimerization. researchgate.net

Merrifield resin, a type of crosslinked polystyrene, is another popular support. rsc.orgnih.gov For instance, it has been used to covalently sequester phosphine (B1218219) byproducts during the synthesis of ruthenium metathesis catalysts, leading to near-quantitative yields of the clean catalyst. rsc.org Polyoxometalate catalysts have also been ionically supported on functionalized Merrifield resins for the oxidation of cyclohexene (B86901) to adipic acid. nih.gov A general method for the site-selective attachment of proteins to polymeric resins like polyethylene (B3416737) glycol acrylamide (B121943) resin (PEGA-NH2) has been developed using 2-pyridinecarboxyaldehyde derivatives, showcasing the versatility of pyridine-based linkers for immobilization. nih.gov

Magnetic nanoparticles (MNPs) offer a powerful solution for catalyst recovery, as they can be easily separated from the reaction mixture using an external magnet. nih.govscispace.com These nanoparticles, typically iron oxide (Fe₃O₄), possess a high surface area and can be coated with various materials like polymers or silica (B1680970) to prevent aggregation and allow for functionalization. nih.govscispace.comnih.gov

A chiral imidazolidin-4-one (B167674) catalyst has been successfully immobilized onto iron oxide magnetic nanoparticles. This MNP-supported catalyst was effective in promoting the Diels-Alder reaction, affording products with good yields and high enantioselectivity, comparable to the non-supported version. Crucially, the catalyst could be recovered using a magnet and reused. In another example, a copper(II) complex was immobilized on Fe₃O₄ nanoparticles modified with 1,10-phenanthroline-5,6-diol. nih.gov This magnetically separable nanocatalyst was highly efficient for the one-pot, three-component synthesis of imidazo[1,2-a]pyridine (B132010) derivatives under environmentally friendly conditions. nih.gov

The table below highlights the reusability of a magnetic nanoparticle-supported catalyst.

| Catalyst System | Reaction | Recovery Method | Reusability | Reference |

| Chiral imidazolidin-4-one on Fe₃O₄ MNPs | Diels-Alder | External Magnet | Recyclable | |

| CuCl₂ on Fe₃O₄@Diol/Phen | Imidazo[1,2-a]pyridine synthesis | External Magnet | Recyclable | nih.gov |

Development of Block Copolymer-Supported Catalysts

The development of block copolymer-supported catalysts is a meticulous process that involves the strategic selection of the polymer architecture and a reliable method for anchoring the catalytic metal complex. The goal is to create a stable and efficient catalytic system where the polymer support not only facilitates recovery but can also positively influence the catalyst's performance.

For instance, amphiphilic block copolymers such as polystyrene-b-poly(ethylene glycol) (PS-PEG) are often employed. The polystyrene block provides a robust, non-polar domain, while the poly(ethylene glycol) block offers a polar, functionalizable anchor point for the catalyst. The synthesis of such a support typically begins with the sequential anionic polymerization of styrene, followed by ethylene oxide, to yield a well-defined block copolymer.

The immobilization of a this compound-based metal complex onto this support can be achieved by first modifying the ligand with a functional group that can react with the terminus of the polymer chain. For example, the this compound ligand can be derivatized to include a carboxylic acid or an alcohol group. This functionalized ligand is then reacted with the hydroxyl-terminated PEG block of the PS-PEG copolymer, forming a stable covalent bond. Subsequent coordination with a suitable metal precursor, such as a palladium or ruthenium salt, yields the final block copolymer-supported catalyst. The distinct blocks of the copolymer can self-assemble into various nanostructures, such as micelles or vesicles, in solution, creating a unique microenvironment around the catalytic center that can enhance its activity and selectivity.

Another approach involves the copolymerization of a monomeric unit that already contains the this compound ligand. This method allows for a more uniform distribution of the catalytic sites along the polymer backbone. For example, a vinyl-functionalized this compound derivative can be copolymerized with other monomers to create a random or block copolymer with integrated catalytic sites.

The characterization of these polymer-supported catalysts is crucial and typically involves a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the successful attachment of the ligand to the polymer. The metal loading can be quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The morphology of the self-assembled catalyst in solution can be studied using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

Evaluation of Catalytic Reusability and Long-Term Stability

A primary motivation for developing polymer-supported catalysts is the ability to reuse them over multiple reaction cycles, which is both economically and environmentally beneficial. The evaluation of catalytic reusability and long-term stability is, therefore, a critical aspect of their development.

The reusability of a this compound-based block copolymer-supported catalyst is typically assessed by performing a catalytic reaction, separating the catalyst from the reaction mixture (often by simple precipitation and filtration), and then reusing it in a subsequent reaction with fresh reactants. This cycle is repeated multiple times, and the conversion or yield of the product is monitored for each cycle. A robust catalyst will maintain its high activity over numerous cycles with minimal loss in performance.

The long-term stability of the catalyst is also investigated by analyzing the potential leaching of the metal from the polymer support into the reaction solution. This is a critical factor, as metal leaching not only reduces the activity of the supported catalyst over time but can also contaminate the product. Leaching is typically quantified by analyzing the reaction filtrate using sensitive analytical techniques like ICP-OES or Atomic Absorption Spectroscopy (AAS) to detect trace amounts of the metal.

To illustrate the evaluation of reusability, consider a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a PS-PEG supported this compound-palladium complex. The results of such a study are often presented in a table format, as shown below.

| Recycle Number | Product Yield (%) | Palladium Leaching (ppm) |

|---|---|---|

| 1 | 98 | 0.5 |

| 2 | 97 | 0.6 |

| 3 | 96 | 0.8 |

| 4 | 95 | 1.0 |

| 5 | 94 | 1.2 |

The data in the table would indicate a highly stable and reusable catalyst, with only a marginal decrease in yield and minimal palladium leaching over five cycles.

Furthermore, the structural integrity of the polymer support after multiple uses is also examined. Techniques like Gel Permeation Chromatography (GPC) can be used to check for any degradation of the polymer chains, while spectroscopic methods can confirm that the ligand and its coordination to the metal center remain intact. A truly stable catalyst system will exhibit resilience in both its catalytic performance and its physical and chemical structure over extended use.

Theoretical and Computational Investigations of 2 Imidazolidin 2 Yl Pyridine Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting and understanding the intrinsic properties of molecules. For 2-(imidazolidin-2-yl)pyridine systems, these methods provide a detailed picture of their three-dimensional structures, electron distribution, and energetic landscapes.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating energies of organometallic complexes and ligands like this compound.

The process of geometry optimization involves finding the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. DFT methods, such as the popular B3LYP functional, are frequently employed for this purpose. scielo.org.co For palladium complexes featuring an imidazolidin-2-ylidene and pyridine (B92270) ligand, a hybrid approach is often used, combining the B3LYP functional with basis sets like LANL2DZ for the palladium atom and 6-311G(d,p) for lighter atoms such as carbon, hydrogen, and nitrogen. researchgate.net This approach allows for a comparison between the theoretically minimized structure and experimental data obtained from techniques like single-crystal X-ray diffraction, often showing a good correlation. scielo.org.coresearchgate.net

DFT calculations provide precise predictions of key structural parameters. For instance, in a related pyridine-containing thiazolidinedione compound, calculations at the B3LYP/6-311++G(d,p) level of theory determined the bond lengths and angles, revealing how the electronic environment influences the geometry. wu.ac.th The C-C and C-N bond lengths within the pyridine ring were found to be around 1.39 Å and 1.34 Å, respectively, indicating a conjugated system. wu.ac.th In contrast, C-C bonds in the saturated ethyl group attached to the ring showed typical single bond character with lengths of approximately 1.51-1.53 Å. wu.ac.th Similar detailed analyses can be applied to this compound systems to understand how the imidazolidine (B613845) ring influences the electronic structure and geometry of the pyridine moiety and vice versa.

The table below presents typical bond lengths calculated using DFT for a related pyridine-thiazolidine system, illustrating the type of data generated from geometry optimization.

| Bond | Calculated Bond Length (Å) | Bond Type |

| C-C (Pyridine Ring) | ~1.39 | Aromatic |

| C-N (Pyridine Ring) | ~1.34 | Aromatic |

| C-C (Saturated Chain) | ~1.53 | Single |

| C-N (Thiazolidine Ring) | ~1.38 | Single |

| C-S (Thiazolidine Ring) | ~1.84 | Single |

| Data derived from studies on similar heterocyclic systems. wu.ac.th |

These optimized geometries serve as the foundation for further computational analyses, including the calculation of vibrational frequencies and frontier molecular orbitals. scielo.org.cosemanticscholar.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Significance

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. bhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. uobaghdad.edu.iq The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. iucr.org

In systems related to this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. bhu.ac.inuobaghdad.edu.iq For example, in a study of a 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine system, the HOMO and LUMO were found to be delocalized over the entire imidazopyridine system. iucr.org The calculated HOMO and LUMO energies were -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. iucr.org

The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. uobaghdad.edu.iq Typically, the HOMO is localized on the more electron-rich parts of the molecule, indicating the sites for electrophilic attack. uobaghdad.edu.iq Conversely, the LUMO is distributed over the electron-deficient regions, which are susceptible to nucleophilic attack. uobaghdad.edu.iq The analysis of FMOs is therefore essential for predicting how a ligand like this compound will coordinate to a metal center and how the resulting complex will interact with substrates in a catalytic reaction.

The following table summarizes key quantum chemical parameters derived from FMO analysis for a representative heterocyclic compound.

| Parameter | Description | Typical Value (eV) | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -3.1033 | Electron-donating capacity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.7442 | Electron-accepting capacity |

| ΔE (Energy Gap) | ELUMO - EHOMO | 2.3591 | Chemical reactivity and kinetic stability |

| Values are for a related imidazopyridine derivative. iucr.org |

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT, are invaluable for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for an optimized molecular geometry, researchers can make detailed assignments of experimental bands and gain a deeper understanding of the molecule's vibrational modes and electronic environment. wu.ac.thbhu.ac.in

Theoretical vibrational (IR and Raman) frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. scielo.org.co The calculated wavenumbers are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. acs.org For instance, the B3LYP method has been shown to be superior to the scaled Hartree-Fock (HF) approach for predicting vibrational frequencies in molecular systems. semanticscholar.org These calculations allow for the assignment of specific vibrational modes, such as C-H stretches, C=N vibrations, and ring deformation modes, to the peaks observed in experimental FT-IR and FT-Raman spectra. wu.ac.th

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. wu.ac.th The theoretical chemical shifts are calculated for the optimized structure and can be compared directly with experimental data, aiding in the structural elucidation of complex molecules and their metal complexes. bhu.ac.in This is particularly useful for distinguishing between different isomers or conformations.

The synergy between computational prediction and experimental measurement provides a robust framework for the characterization of this compound systems and their derivatives. researchgate.net

Mechanistic Studies and Transition State Modeling in Catalysis

Beyond static properties, computational chemistry provides powerful tools to investigate dynamic processes, such as chemical reactions. For catalytic systems involving this compound ligands, these methods can elucidate complex reaction mechanisms, identify key intermediates and transition states, and explain the origins of stereoselectivity.

Elucidation of Reaction Pathways and Rate-Determining Steps

In catalytic cycles involving pyridine-based ligands, computational studies have been used to propose and validate mechanisms. For instance, in a rhodium-catalyzed C-H arylation, mechanistic studies suggested that the C-H bond cleavage step might be reversible and not the rate-determining step of the reaction. chemsoc.org.cn In other systems, such as a ruthenium-catalyzed deaminative coupling, a plausible mechanism involving an intramolecular bhu.ac.inuobaghdad.edu.iq-alkyl migration of a Ru-enamine intermediate was proposed based on computational evidence. marquette.edu

By comparing the energies of different possible pathways, researchers can determine the most likely mechanism. Kinetic isotope effect (KIE) calculations can also be performed and compared with experimental KIEs to further validate the proposed transition state structures and mechanisms. nih.gov These computational investigations provide a detailed, step-by-step view of the catalytic process that is often inaccessible through experiment alone.

Computational Rationalization of Enantioselectivity and Diastereoselectivity

In asymmetric catalysis, a key goal is to understand and predict the stereochemical outcome of a reaction. Computational modeling of transition states is a powerful tool for rationalizing why one enantiomer or diastereomer is formed in preference to another. nih.govacs.org This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states (ΔΔG‡).

For catalysts based on chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives used in asymmetric Henry reactions, it has been shown that the relative configuration of the ligand is crucial for determining the stereochemistry of the product. nih.gov Ligands with a cis-configuration yield the S-enantiomer, while trans-configured ligands produce the R-enantiomer. nih.gov

Computational studies on similar chiral systems, such as Evans auxiliary-based aldol (B89426) reactions, have used transition state modeling to pinpoint the factors controlling stereoselectivity. acs.orgresearchgate.net These models reveal that the preferred reaction pathway proceeds through the lowest-energy transition state. The energy differences arise from a combination of factors, including:

Steric Repulsions: Unfavorable steric interactions between the ligand, substrate, and metal center can destabilize a transition state. acs.orgresearchgate.net

Chelation: The formation of stable chelate rings between the substrate and the metal-ligand complex can lock the transition state into a specific conformation. acs.orgresearchgate.net

Noncovalent Interactions: Attractive forces, such as hydrogen bonding or π-stacking, between the catalyst and the substrate can significantly stabilize a particular transition state, thereby directing the stereochemical outcome. acs.org

By analyzing the geometries and energies of these transition states, computational chemists can provide a rational basis for the observed enantioselectivity and guide the design of new, more effective chiral catalysts. acs.orgacs.org

In-Depth Analysis of Ligand-Metal Interactions and Bonding Characteristics

The coordination of this compound and its derivatives to metal centers has been the subject of theoretical and computational studies to elucidate the nature of the ligand-metal bond and the resulting geometric and electronic structures of the complexes. These investigations provide valuable insights into the stability, reactivity, and potential applications of these compounds, particularly in catalysis.

Density Functional Theory (DFT) calculations have been employed to analyze the bonding between transition metals and N-heterocyclic carbene (NHC) ligands, which share structural similarities with the imidazolidine moiety of this compound. These studies confirm that NHCs are not purely σ-donors; the π-contribution to the metal-ligand bond can range from 10% to 40%, depending on the transition metal and the other ligands in the complex. This mixed σ-donor/π-acceptor character is crucial for the stability and catalytic activity of the resulting metal complexes.

In the case of vanadium complexes with the related 2-(2′-benzimidazolyl)-6-methylpyridine ligand, X-ray crystallography has revealed a distorted trigonal bipyramidal geometry around the vanadium center. acs.org The bonding characteristics of these complexes are influenced by the steric bulk of the substituents on the imido ligand. For instance, the N(1)–V–N(2) bond angle and the V–N(1) bond distance vary with the size of the imido ligand substituent, as shown in the table below. acs.org

| Complex | Imido Ligand (R) | N(1)–V–N(2) Bond Angle (°) | V–N(1) Bond Distance (Å) |

|---|---|---|---|

| 1 | 1-adamantyl | 178.37(8) | 1.647(2) |

| 2 | phenyl | 179.1(2) | 1.651(4) |

| 3 | 2,6-dimethylphenyl | 171.1(3) | 1.679(6) |

These structural variations highlight the sensitivity of the ligand-metal interactions to the steric and electronic properties of the ligand framework. The planarity of the ligand system, consisting of the vanadium, three nitrogen atoms, and the aromatic rings, is a key feature that influences the catalytic activity, for example, in olefin polymerization. acs.org